molecular formula C7H8ClN3O B15362410 6-Chloro-N,2-dimethylpyrimidine-4-carboxamide

6-Chloro-N,2-dimethylpyrimidine-4-carboxamide

Cat. No.: B15362410
M. Wt: 185.61 g/mol
InChI Key: WMAXAYTWSICGCR-UHFFFAOYSA-N
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Description

6-Chloro-N,2-dimethyl-pyrimidine-4-carboxamide is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,2-dimethyl-pyrimidine-4-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.

  • N-Methylation: The 2nd position of the pyrimidine ring is methylated using methyl iodide in the presence of a strong base like potassium carbonate.

  • Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with ammonia or an ammonium salt under high temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,2-dimethyl-pyrimidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the chlorine or methyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Reagents like halides, amines, and alcohols are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as 6-chloro-N,2-dimethyl-pyrimidine-4-carboxylic acid.

  • Substitution Products: Derivatives with different substituents at the chlorine or methyl positions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: The compound and its derivatives are investigated for their potential use in treating diseases such as cancer, inflammation, and microbial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-chloro-N,2-dimethyl-pyrimidine-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: Used in cancer therapy as a CDK4/6 inhibitor.

  • 6-Chloro-N-methyl-pyrimidine-4-carboxamide:

Uniqueness: 6-Chloro-N,2-dimethyl-pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its combination of chlorine, methyl, and carboxamide groups makes it a versatile intermediate for various chemical syntheses.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

6-chloro-N,2-dimethylpyrimidine-4-carboxamide

InChI

InChI=1S/C7H8ClN3O/c1-4-10-5(7(12)9-2)3-6(8)11-4/h3H,1-2H3,(H,9,12)

InChI Key

WMAXAYTWSICGCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(=O)NC

Origin of Product

United States

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